2-Bromo-[1,1'-biphenyl]-3-carboxylic acid
CAS No.:
Cat. No.: VC13631651
Molecular Formula: C13H9BrO2
Molecular Weight: 277.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9BrO2 |
|---|---|
| Molecular Weight | 277.11 g/mol |
| IUPAC Name | 2-bromo-3-phenylbenzoic acid |
| Standard InChI | InChI=1S/C13H9BrO2/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h1-8H,(H,15,16) |
| Standard InChI Key | RLUHROKRNKSIJY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of two benzene rings connected by a single bond (biphenyl system). The bromine substituent at the 2-position introduces steric hindrance and electron-withdrawing effects, while the carboxylic acid group at the 3-position contributes hydrogen-bonding capability and acidity. This configuration creates a dipole moment that influences solubility and intermolecular interactions .
The bromine atom increases molecular weight and lipophilicity compared to non-halogenated analogs, enhancing membrane permeability in biological systems .
Synthesis and Manufacturing
Suzuki-Miyaura Cross-Coupling
The most efficient route involves coupling 2-bromo-3-nitrobenzene derivatives with phenylboronic acids. A patented method for analogous compounds (e.g., 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid) employs:
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Nucleophilic substitution: 2-Nitro-6-bromophenol reacts with benzyl halides (X = Br, Cl) in acetonitrile with K₂CO₃ to protect hydroxyl groups .
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Suzuki coupling: The brominated intermediate reacts with 3-carboxyphenylboronic acid using Pd catalysts, achieving yields >45% .
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Hydrogenation: Nitro groups are reduced to amines using Pd/C under H₂, followed by debenzylation to yield the final product .
Adapting this protocol for 2-bromo-[1,1'-biphenyl]-3-carboxylic acid would require omitting the nitro reduction step, simplifying the process.
Alternative Routes
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Ullmann Coupling: Copper-mediated coupling of 2-bromoiodobenzene with 3-carboxyphenylboronic esters, though less efficient than Suzuki methods .
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Direct Bromination: Electrophilic bromination of biphenyl-3-carboxylic acid using Br₂/FeBr₃, but regioselectivity challenges limit utility .
Biochemical and Pharmacological Applications
PD-1/PD-L1 Inhibition
Bromo-biphenylcarboxylic acids serve as scaffolds for immune checkpoint inhibitors. In a landmark study, analogs like 2k (IC₅₀ = 1.47 nM) outperformed Bristol-Myers Squibb’s BMS-1166 by disrupting PD-1/PD-L1 protein-protein interactions . The bromine atom enhances binding via halogen bonding with PD-L1’s Tyr56 residue, while the carboxylic acid anchors to Arg113 .
Cytochrome P450 Modulation
Structural analogs (e.g., 2'-iodo derivatives) inhibit CYP3A4 and CYP2D6 isoforms, suggesting potential for drug-drug interaction studies. Bromine’s smaller atomic radius compared to iodine may reduce off-target effects while maintaining potency.
Materials Science Applications
Organic Semiconductors
The biphenyl core enables π-π stacking in thin-film transistors (TFTs). Bromine substituents lower LUMO levels (-2.8 eV vs. -2.3 eV for non-halogenated analogs), facilitating electron transport .
Metal-Organic Frameworks (MOFs)
As a linker, the compound’s carboxylic acid group coordinates to metal nodes (e.g., Zn²⁺, Cu²⁺), while bromine sites enable post-synthetic modification. A Zn-based MOF using this linker showed CO₂ adsorption capacity of 3.2 mmol/g at 298 K .
Comparative Analysis with Analogous Compounds
Future Research Directions
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Optimized Synthetic Routes: Developing continuous-flow Suzuki coupling to improve yield (>75%) and reduce Pd contamination .
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Therapeutic Exploitation: Structure-activity relationship (SAR) studies to refine PD-1/PD-L1 inhibition while minimizing CYP450 interactions .
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Green Chemistry Approaches: Exploring biocatalytic methods using engineered cytochrome P450 enzymes for regioselective bromination.
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